N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide
Overview
Description
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.32 g/mol . It is also known by its IUPAC name, N-[3-(isopropylamino)phenyl]methanesulfonamide . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an isopropylamino group.
Preparation Methods
The synthesis of N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with isopropylamine under specific conditions . The reaction proceeds through the reduction of the nitro group to an amino group, followed by the substitution of the amino group with the isopropylamino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide can be compared with other similar compounds, such as:
N-{3-[(ethylamino)phenyl]methanesulfonamide: This compound has an ethylamino group instead of an isopropylamino group, which may result in different chemical and biological properties.
N-{3-[(methylamino)phenyl]methanesulfonamide: The presence of a methylamino group in place of the isopropylamino group can also lead to variations in reactivity and activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[3-(propan-2-ylamino)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)11-9-5-4-6-10(7-9)12-15(3,13)14/h4-8,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXGVKJAKVHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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